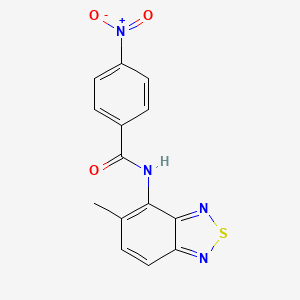![molecular formula C16H16N2O3 B5548686 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione, commonly known as MIPEP, is a synthetic compound that has been widely used in scientific research. MIPEP is a pyrrole-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MIPEP is not well understood. However, it is believed that MIPEP acts by modulating the activity of various signaling pathways in the cell. MIPEP has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MIPEP has been shown to have a range of biochemical and physiological effects. MIPEP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. MIPEP has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, MIPEP has been shown to have anti-viral activity against certain viruses, such as HIV.
Avantages Et Limitations Des Expériences En Laboratoire
MIPEP has several advantages for use in lab experiments. MIPEP is a synthetic compound that can be easily synthesized in large quantities. MIPEP is also stable and can be stored for long periods of time. However, one limitation of MIPEP is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments using MIPEP.
Orientations Futures
There are several future directions for research on MIPEP. One direction is to study the mechanism of action of MIPEP in more detail. Another direction is to study the potential of MIPEP as a therapeutic agent for various diseases, such as cancer and viral infections. Finally, there is a need for more studies on the safety and toxicity of MIPEP.
In conclusion, MIPEP is a synthetic compound that has been widely used in scientific research. MIPEP has several potential applications in the study of various physiological processes and diseases. However, more research is needed to fully understand the mechanism of action of MIPEP and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
MIPEP is synthesized using a multi-step process that involves the reaction of 5-methoxy-1H-indole with ethyl acetoacetate to form a β-ketoester intermediate. The intermediate is then reacted with methyl acetoacetate to form a pyrrole ring. The final product is obtained by the reaction of the pyrrole intermediate with acetic anhydride and an acid catalyst.
Applications De Recherche Scientifique
MIPEP has been used extensively in scientific research as a tool to study the biological effects of indole compounds. MIPEP has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. MIPEP has also been used to study the role of indole compounds in the regulation of various physiological processes.
Propriétés
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-7-15(19)18(16(10)20)6-5-11-9-17-14-4-3-12(21-2)8-13(11)14/h3-4,7-9,17H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYNPMEDADBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCC2=CNC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)
![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)
![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)
![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)
